molecular formula C19H20ClF3N2O2 B12844235 2-Oxazolidinone, 5-(aminomethyl)-3-(4-(2-(3-(trifluoromethyl)phenyl)ethyl)phenyl)-, monohydrochloride CAS No. 84459-95-0

2-Oxazolidinone, 5-(aminomethyl)-3-(4-(2-(3-(trifluoromethyl)phenyl)ethyl)phenyl)-, monohydrochloride

Cat. No.: B12844235
CAS No.: 84459-95-0
M. Wt: 400.8 g/mol
InChI Key: WNHLEDQUHXPPPM-UHFFFAOYSA-N
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Description

  • The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
  • Common reagents: Trifluoromethyl iodide, potassium carbonate.
  • Attachment of the Aminomethyl Group:

    • The aminomethyl group can be introduced through reductive amination of an aldehyde or ketone with an amine.
    • Common reagents: Sodium cyanoborohydride, acetic acid.
  • Industrial Production Methods:

    • Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity.
    • Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-[4-[2-[3-(Trifluoromethyl)Phenyl]Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride typically involves multiple steps:

    • Formation of the Oxazolidinone Ring:

      • The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
      • Common reagents: Ethanol, hydrochloric acid, sodium hydroxide.

    Chemical Reactions Analysis

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

      Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

      Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Major Products:

    • Oxidation of the aminomethyl group can yield imines or nitriles.
    • Reduction of the oxazolidinone ring can produce amino alcohols.
    • Substitution reactions can lead to the formation of various substituted derivatives.

    Scientific Research Applications

    Chemistry:

    • The compound is used as a building block in the synthesis of more complex molecules.
    • It serves as a precursor for the development of new pharmaceuticals and agrochemicals.

    Biology:

    • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
    • It is used in biochemical assays to investigate enzyme inhibition and receptor binding.

    Medicine:

    • The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
    • It is evaluated in preclinical and clinical studies to determine its efficacy and safety.

    Industry:

    • The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.
    • It is employed in the production of specialty chemicals and intermediates for various industrial processes.

    Mechanism of Action

    Molecular Targets and Pathways:

    • The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
    • It can inhibit the activity of bacterial ribosomes, leading to the disruption of protein synthesis and bacterial cell death.
    • In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

    Comparison with Similar Compounds

      Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different chemical structure.

      Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.

    Uniqueness:

    • The presence of the trifluoromethyl group in 5-(Aminomethyl)-3-[4-[2-[3-(Trifluoromethyl)Phenyl]Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride imparts unique electronic properties, enhancing its stability and reactivity.
    • The compound’s specific substitution pattern allows for targeted interactions with molecular targets, potentially leading to improved therapeutic outcomes.

    Properties

    CAS No.

    84459-95-0

    Molecular Formula

    C19H20ClF3N2O2

    Molecular Weight

    400.8 g/mol

    IUPAC Name

    5-(aminomethyl)-3-[4-[2-[3-(trifluoromethyl)phenyl]ethyl]phenyl]-1,3-oxazolidin-2-one;hydrochloride

    InChI

    InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)24-12-17(11-23)26-18(24)25;/h1-3,6-10,17H,4-5,11-12,23H2;1H

    InChI Key

    WNHLEDQUHXPPPM-UHFFFAOYSA-N

    Canonical SMILES

    C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)C(F)(F)F)CN.Cl

    Origin of Product

    United States

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